N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as CMF-019, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has been the subject of numerous scientific studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects
Studies have shown that N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. These effects are thought to be mediated by the inhibition of HSP90 and the downstream effects on other proteins involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide as a research tool is its specificity for HSP90, which allows for the selective targeting of cancer cells. However, N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to have limited solubility, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide in different cancer types.
Zukünftige Richtungen
For research on N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide include the development of more potent and selective inhibitors of HSP90, as well as the exploration of combination therapies that can enhance the efficacy of N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide in cancer treatment. Additionally, studies are needed to better understand the mechanisms of resistance to N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide and to identify biomarkers that can predict response to treatment. Finally, the potential use of N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide in other disease settings, such as neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis method for N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide involves several steps, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride, the reaction of the resulting acid chloride with 4-methoxyaniline, and the reaction of the resulting amide with 2-furoic acid. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. Additionally, studies have demonstrated that N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C20H17ClN2O4 |
---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
N-[3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-6-13(10-15(12)21)19(24)23-16-11-14(7-8-17(16)26-2)22-20(25)18-4-3-9-27-18/h3-11H,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
NZOMVMTYYNATPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.